molecular formula C23H22N6O4 B2896547 3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893934-20-8

3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2896547
CAS No.: 893934-20-8
M. Wt: 446.467
InChI Key: MKWFFGJKTZUFTA-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic derivative featuring a fused triazolo-pyrimidinone core. Key structural elements include:

  • Triazolo[4,5-d]pyrimidin-7-one scaffold: A bicyclic system combining triazole and pyrimidine rings, which is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
  • 1,2,3,4-Tetrahydroquinoline-derived side chain: A nitrogen-containing heterocycle at position 6, which may enhance bioavailability and target selectivity .

The molecular formula is C₃₀H₂₈N₇O₄ (calculated based on structural analogs), with an average mass of ~574.6 g/mol. This compound is hypothesized to exhibit pharmacological activity due to structural similarities to kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-32-18-10-9-16(12-19(18)33-2)29-22-21(25-26-29)23(31)27(14-24-22)13-20(30)28-11-5-7-15-6-3-4-8-17(15)28/h3-4,6,8-10,12,14H,5,7,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWFFGJKTZUFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related triazolo-pyrimidine derivatives and heterocyclic compounds:

Compound Name & Structure Molecular Formula Key Substituents Pharmacological Relevance Reference
Target Compound : 3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-triazolo-pyrimidin-7-one C₃₀H₂₈N₇O₄ - 3,4-Dimethoxyphenyl
- Tetrahydroquinoline
Potential kinase inhibition, CNS activity
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-triazolo-pyrimidin-7-one C₂₄H₂₅N₇O₄ - 3,4-Dimethoxyphenyl
- 4-Phenylpiperazinyl
Higher polarity due to piperazine; possible serotonin receptor modulation
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole C₁₇H₁₂FN₅O₂S - 3,4-Dimethoxyphenyl
- Fluoropyridinyl
Antimicrobial activity (thiadiazole core)
6-Glycosylthioxo-triazolo[4,5-d]pyrimidin-7-one Variable - Glycosyl group
- Thioxo modification
Enhanced solubility; apoptotic antitumor activity
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-triazolo-pyrimidin-6-yl)acetyl)piperazine-1-carboxylate C₂₅H₂₈N₇O₆ - Piperazine-carboxylate
- Ethyl ester
Improved metabolic stability (ester group)

Key Observations

Substituent-Driven Activity: The 1,2,3,4-tetrahydroquinoline side chain in the target compound distinguishes it from analogs with piperazinyl (e.g., ) or pyridinyl (e.g., ) groups.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Huisgen cycloaddition for triazole formation and nucleophilic substitution for side-chain attachment, similar to methods used for piperazinyl analogs .
  • In contrast, thiadiazole derivatives (e.g., ) require condensation reactions with thioureas or thioamides.

Biological Implications: Triazolo-pyrimidinones with aromatic substituents (e.g., dimethoxyphenyl) show affinity for ATP-binding pockets in kinases . Tetrahydroquinoline moieties are prevalent in acetylcholinesterase inhibitors (e.g., donepezil analogs), suggesting possible neuropharmacological applications .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Piperazinyl Analog Thiadiazole Analog
Molecular Weight ~574.6 475.5 369.4
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Donors 2 3 1
Hydrogen Bond Acceptors 7 8 6

Q & A

Q. Critical parameters :

  • Temperature control : Maintain 60–80°C during cyclization to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Answer:

  • Primary techniques :
    • NMR spectroscopy : Assigns proton environments (e.g., distinguishing triazole protons at δ 8.1–8.5 ppm) .
    • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline substituent .
  • Conflict resolution : Cross-validate using HRMS (exact mass determination) and IR spectroscopy (functional group verification). Computational tools (e.g., DFT simulations) can reconcile unexpected shifts in NMR spectra .

Advanced Question: How can reaction conditions be optimized to enhance coupling efficiency of the tetrahydroquinoline sidechain?

Answer:

  • Coupling agents : Use EDCI/HOBt or DCC/DMAP to activate carboxyl groups, improving amide bond formation .
  • Solvent optimization : Anhydrous THF or DCM minimizes side reactions during coupling .
  • pH control : Maintain pH 7–8 to stabilize the nucleophilic amine group of tetrahydroquinoline .
  • Monitoring : Employ TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Advanced Question: What strategies address discrepancies between computational predictions and observed bioactivity in kinase assays?

Answer:

  • Experimental validation :
    • Perform competitive binding assays (e.g., ATP-site displacement) to confirm target engagement .
    • Use mutagenesis studies to identify critical residues affecting binding .
  • Computational refinement :
    • Adjust docking parameters (e.g., solvation effects, flexible sidechains) in software like AutoDock Vina .
    • Incorporate molecular dynamics simulations to account for protein conformational changes .

Advanced Question: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

Answer:

  • Substituent analysis :
    • Electron-donating groups (e.g., methoxy on phenyl rings): Increase electron density at the triazole ring, enhancing electrophilic substitution .
    • Electron-withdrawing groups (e.g., fluorine): Stabilize intermediates during nucleophilic attacks .
  • Methodology :
    • Use Hammett plots to correlate substituent σ values with reaction rates .
    • Monitor reactivity via kinetic studies under varying electronic environments .

Advanced Question: What experimental designs are recommended to assess hydrolytic stability under physiological conditions?

Answer:

  • Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Analytical methods :
    • HPLC-UV : Quantify degradation products (e.g., cleavage of the tetrahydroquinoline sidechain) .
    • LC-MS/MS : Identify hydrolyzed fragments and propose degradation pathways .
  • Controls : Include stability benchmarks against structurally similar triazolopyrimidines .

Advanced Question: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Answer:

  • Design :
    • Synthesize analogs with variations in:
  • Phenyl ring substituents (e.g., halogens, methyl, methoxy) .
  • Tetrahydroquinoline sidechain (e.g., alkylation, fluorination) .
  • Evaluation :
    • Test against enzyme panels (e.g., kinases, phosphatases) using IC₅₀ determinations .
    • Corrogate activity with molecular descriptors (e.g., logP, polar surface area) via QSAR modeling .

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